Tris(2,4-di-tert-butylphenyl) phosphite

Description

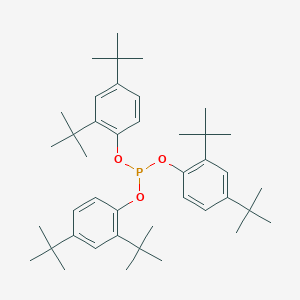

Structure

3D Structure

Properties

IUPAC Name |

tris(2,4-ditert-butylphenyl) phosphite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H63O3P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIJEFPNVSHHEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027969 | |

| Record name | Tris(2,4-di-tert-butylphenyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphite | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

31570-04-4 | |

| Record name | Tris(2,4-di-tert-butylphenyl) phosphite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31570-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris-(2,4-di-tert-butylphenyl) phosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031570044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphite | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,4-di-tert-butylphenyl) phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2,4-ditert-butylphenyl) phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2,4-DI-TERT-BUTYLPHENYL)PHOSPHITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834E5H0LFF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(2,4-di-tert-butylphenyl) phosphite: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of tris(2,4-di-tert-butylphenyl) phosphite (B83602), a widely used secondary antioxidant in various industrial applications, including polymers and food contact materials.[1][2]

Chemical Identity and Structure

Tris(2,4-di-tert-butylphenyl) phosphite is an organophosphorus compound with a sterically hindered phenolic structure.[2] This structural arrangement confers its notable antioxidant properties.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tris(2,4-di-tert-butylphenyl) phosphite[3] |

| CAS Number | 31570-04-4[3][4] |

| Molecular Formula | C42H63O3P[3][5] |

| SMILES | CC(C)(C)C1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C[3][5] |

| InChI | InChI=1S/C42H63O3P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)43-46(44-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)45-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3[3][5] |

| InChIKey | JKIJEFPNVSHHEI-UHFFFAOYSA-N[3][5] |

Physicochemical Properties

The physical and chemical properties of tris(2,4-di-tert-butylphenyl) phosphite are summarized in the table below. Its high molecular weight and hydrophobicity contribute to its low volatility and high resistance to hydrolysis.[1][6]

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 646.9 g/mol [3] |

| Appearance | White solid / powder[2] |

| Melting Point | 181-186 °C[2][7] |

| Boiling Point | Decomposes above 350 °C[7] |

| Solubility in water | <0.005 mg/L at 20 °C[7] |

| Solubility in organic solvents | n-hexane: 14 g/100g , Toluene (B28343): 40 g/100g , Chloroform: 58 g/100g , Ethyl acetate: 5 g/100g , Methanol: <0.5 g/100g [2] |

| Log Kow (octanol-water partition coefficient) | > 6.0 (calculated)[7] |

| Vapor Pressure | 1.3 x 10⁻¹⁰ hPa at 20 °C[7] |

Mechanism of Action as a Secondary Antioxidant

Tris(2,4-di-tert-butylphenyl) phosphite functions as a secondary antioxidant, or hydroperoxide decomposer. During the thermal processing of polymers, hydroperoxides are formed, which can lead to degradation of the material. This phosphite compound effectively decomposes these hydroperoxides into non-radical, stable products, thus preventing further degradation of the polymer chain.[1][4] It is often used in synergy with primary antioxidants, such as hindered phenols, for enhanced protection.[1][4]

Caption: Antioxidant mechanism of tris(2,4-di-tert-butylphenyl) phosphite.

Experimental Protocols

Synthesis

A common method for the synthesis of tris(2,4-di-tert-butylphenyl) phosphite involves the reaction of 2,4-di-tert-butylphenol (B135424) with phosphorus trichloride (B1173362) in a suitable solvent, such as toluene.

Illustrative Protocol:

-

Dissolve 2,4-di-tert-butylphenol in toluene in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Slowly add a solution of phosphorus trichloride in toluene to the reaction mixture. The addition is typically carried out at a controlled temperature.

-

After the addition is complete, heat the reaction mixture to a specific temperature (e.g., 95 °C) and maintain it for a set period (e.g., 30 minutes) to ensure the reaction goes to completion.[4]

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent, such as hexane, to obtain the purified tris(2,4-di-tert-butylphenyl) phosphite.[4]

Caption: General workflow for the synthesis of tris(2,4-di-tert-butylphenyl) phosphite.

Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

Table 3: Analytical Characterization Methods

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR, ¹³C NMR, and ³¹P NMR are used to elucidate the molecular structure and confirm the presence of characteristic functional groups.[3] |

| Infrared (IR) Spectroscopy | To identify the characteristic vibrational frequencies of the chemical bonds present in the molecule.[3] |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the compound. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final product. |

Degradation

Under conditions of heat, UV light, and oxidation, tris(2,4-di-tert-butylphenyl) phosphite can degrade. The primary degradation product is its oxidized form, tris(2,4-di-tert-butylphenyl) phosphate.[7][8] The safety and toxicological profiles of both the parent compound and its degradants have been evaluated for their use in food contact applications.[1][9]

Table 4: Key Degradation Product

| Name | Molecular Formula | CAS Number |

| Tris(2,4-di-tert-butylphenyl) phosphate | C42H63O4P | 95906-11-9[10] |

Safety and Handling

Tris(2,4-di-tert-butylphenyl) phosphite is generally considered to have a low hazard profile.[7] It is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3][6] However, as with any chemical, appropriate personal protective equipment should be used when handling the substance. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

- 1. researchgate.net [researchgate.net]

- 2. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]

- 3. Tris(2,4-di-tert-butylphenyl) phosphite | C42H63O3P | CID 91601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 31570-04-4 | CAS DataBase [m.chemicalbook.com]

- 5. GSRS [precision.fda.gov]

- 6. tris(2,4-ditert-butyl phenyl)phosphite, 31570-04-4 [thegoodscentscompany.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. oru.se [oru.se]

- 9. fda.gov [fda.gov]

- 10. Tris(2,4-DI-tert-butylphenyl)phosphate | C42H63O4P | CID 14572930 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Tris(2,4-di-tert-butylphenyl) phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Tris(2,4-di-tert-butylphenyl) phosphite (B83602) (CAS No. 31570-04-4), a widely utilized secondary antioxidant in the polymer industry. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and material science, offering detailed data, experimental methodologies, and a visualization of its functional mechanism.

Core Physical and Chemical Properties

Tris(2,4-di-tert-butylphenyl) phosphite is an organophosphorus compound recognized for its efficacy as a processing stabilizer in various polymers.[1] It is a white solid with high purity, typically exceeding 99% w/w.[2] Its chemical formula is C42H63O3P, and it has a molecular weight of approximately 646.9 g/mol .[3]

Quantitative Data Summary

The key physical properties of Tris(2,4-di-tert-butylphenyl) phosphite are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 646.9 g/mol | [3] |

| Appearance | White solid | [1] |

| Melting Point | 180 - 186 °C | [1][2][4][5] |

| Boiling Point | 594.2 ± 50.0 °C (Predicted) | [4] |

| Vapor Pressure | 1.3 x 10⁻¹⁰ hPa at 20 °C | [2] |

| Water Solubility | <0.005 mg/L at 20 °C | [2] |

| Solubility in n-hexane | 14 g/100g | [1] |

| Solubility in ethyl acetate | 5 g/100g | [1] |

| Solubility in chloroform | 58 g/100g | [1] |

| Solubility in toluene | 40 g/100g | [1] |

| Solubility in methanol | <0.5 g/100g | [1] |

| Octanol-Water Partition Coefficient (log Kow) | > 6.0 (Calculated) | [2] |

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the application and safety assessment of chemical compounds. The following sections detail the standardized methodologies for measuring the key physical parameters of solid organic compounds like Tris(2,4-di-tert-butylphenyl) phosphite, based on internationally recognized OECD Guidelines for the Testing of Chemicals.[2]

Melting Point/Melting Range Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[6] For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities typically broadens this range.

Methodology:

Several methods are described in the OECD 102 guideline, with the capillary tube method being the most common.[6]

-

Sample Preparation: A small amount of the finely powdered, dry substance is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: The capillary tube is placed in a heating apparatus, which can be a liquid bath or a metal block, equipped with a calibrated temperature measuring device.[6]

-

Heating: The apparatus is heated at a slow, controlled rate (e.g., 1 °C/min) near the expected melting point.

-

Observation: The temperatures at which the first signs of melting are observed and at which the substance becomes completely liquid are recorded. This range is reported as the melting point.

-

Alternative Methods: Other acceptable methods include differential scanning calorimetry (DSC) and hot-stage microscopy.[7]

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] As Tris(2,4-di-tert-butylphenyl) phosphite is a solid at room temperature with a high predicted boiling point, this measurement is typically performed under reduced pressure and extrapolated to standard atmospheric pressure.

Methodology:

The OECD 103 guideline outlines several methods, including ebulliometry and dynamic methods.[8] Given the high boiling point, a distillation-based method under vacuum is appropriate.

-

Apparatus: A distillation flask containing the substance is equipped with a thermometer to measure the vapor temperature and connected to a condenser and a vacuum system.

-

Heating: The substance is heated, and the pressure of the system is carefully controlled and measured.

-

Measurement: The temperature at which the liquid boils and its vapor condenses is recorded at a specific, reduced pressure.

-

Correction: The observed boiling point is then corrected to standard atmospheric pressure (101.325 kPa) using the Clausius-Clapeyron equation or appropriate nomographs.

Water Solubility Determination (OECD Guideline 105)

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.[3] Given the very low water solubility of Tris(2,4-di-tert-butylphenyl) phosphite, the column elution method is suitable.

Methodology:

-

Column Preparation: A column is packed with an inert support material coated with an excess of the test substance.

-

Elution: Water is passed through the column at a slow, constant flow rate.

-

Equilibration: The system is allowed to equilibrate, ensuring that the water leaving the column is saturated with the test substance.

-

Analysis: The concentration of the substance in the eluted water is determined using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

-

Temperature Control: The experiment is conducted at a constant temperature, typically 20 °C.[3]

Solubility in Organic Solvents

While there isn't a specific OECD guideline for solubility in organic solvents, the flask method, similar to that described for water solubility for substances with higher solubility, is commonly employed.

Methodology:

-

Sample Preparation: An excess amount of the solid substance is added to a known volume of the organic solvent in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Analysis: A known volume of the saturated solution is carefully removed, and the solvent is evaporated. The mass of the remaining solute is determined gravimetrically. Alternatively, the concentration of the solute in the solution can be determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Antioxidant Mechanism of Action

Tris(2,4-di-tert-butylphenyl) phosphite functions as a secondary antioxidant, playing a crucial role in the stabilization of polymers during high-temperature processing. Its primary mechanism of action is the decomposition of hydroperoxides, which are formed during the initial stages of polymer oxidation. By converting these reactive hydroperoxides into stable, non-radical products, it prevents the propagation of polymer degradation.

This synergistic action with primary antioxidants (which are typically radical scavengers) provides enhanced protection to the polymer matrix. The phosphite is oxidized to a phosphate (B84403) in the process.

Caption: Antioxidant mechanism of Tris(2,4-di-tert-butylphenyl) phosphite.

References

- 1. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. laboratuar.com [laboratuar.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 7. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 8. laboratuar.com [laboratuar.com]

An In-depth Technical Guide to CAS Number 31570-04-4: Tris(2,4-di-tert-butylphenyl) phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,4-di-tert-butylphenyl) phosphite (B83602), identified by CAS number 31570-04-4, is an organophosphorus compound widely utilized as a secondary antioxidant and processing stabilizer in a variety of polymeric materials.[1][2] Its primary function is to protect polymers from thermal-oxidative degradation during high-temperature processing, thereby preventing discoloration and maintaining the mechanical integrity of the final product.[1][2] This technical guide provides a comprehensive overview of the characterization, properties, and relevant experimental methodologies for this compound.

Chemical and Physical Characterization

Tris(2,4-di-tert-butylphenyl) phosphite is a white, solid phosphite ester formed from the reaction of 2,4-di-tert-butylphenol (B135424) with phosphorus trichloride (B1173362).[1] Its bulky tert-butyl groups provide steric hindrance, contributing to its stability and efficacy as an antioxidant.[3]

Physical and Chemical Properties

The key physical and chemical properties of Tris(2,4-di-tert-butylphenyl) phosphite are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C42H63O3P | [4][5] |

| Molecular Weight | 646.92 g/mol | [4][5] |

| Appearance | White solid/powder | [1] |

| Melting Point | 181-186 °C | [6] |

| Decomposition Temperature | > 350 °C | [6] |

| Vapor Pressure | 1.3 x 10⁻¹⁰ hPa at 20 °C | [6] |

| Water Solubility | < 0.005 mg/L at 20 °C | [6] |

| log Kow (Octanol-Water Partition Coefficient) | > 6.0 | [6] |

Solubility Profile

The solubility of Tris(2,4-di-tert-butylphenyl) phosphite in various organic solvents is detailed in the following table.

| Solvent | Solubility ( g/100g ) | Reference(s) |

| n-hexane | 14 | [1] |

| Chloroform | 58 | [1] |

| Toluene | 40 | [1] |

| Ethyl acetate | 5 | [1] |

| Methanol (B129727) | < 0.5 | [1] |

| Acetone | 1.8 | [7] |

Spectral Data

Comprehensive spectral data is crucial for the unambiguous identification and characterization of Tris(2,4-di-tert-butylphenyl) phosphite.

| Spectral Data Type | Key Characteristics | Reference(s) |

| ¹H NMR | Signals corresponding to aromatic protons and the protons of the tert-butyl groups. | [4] |

| Mass Spectrometry (MS) | Provides information on the molecular weight and fragmentation pattern. | [4][8] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the chemical bonds present in the molecule. | [4] |

| Raman Spectroscopy | Complements IR data for structural elucidation. | [4] |

Experimental Protocols

Synthesis of Tris(2,4-di-tert-butylphenyl) phosphite

The synthesis of Tris(2,4-di-tert-butylphenyl) phosphite is typically achieved through the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride.[1] A general laboratory-scale protocol is outlined below.

Materials:

-

2,4-di-tert-butylphenol

-

Phosphorus trichloride (PCl₃)

-

Dibutylamine (B89481) (catalyst)

-

Xylene (solvent)

-

Methanol (for purification)

-

Round-bottom flask with a reflux condenser and nitrogen inlet

-

Heating mantle

-

Stirring apparatus

-

Vacuum source

Procedure:

-

Under a nitrogen atmosphere, charge the round-bottom flask with 2,4-di-tert-butylphenol.

-

Heat the flask to 50-55°C to melt the phenol (B47542) and obtain a clear solution.

-

Add the dibutylamine catalyst and xylene to the reaction mixture.

-

Slowly add phosphorus trichloride dropwise over 2-3 hours while maintaining the temperature at 55-60°C with continuous stirring.

-

After the addition is complete, slowly heat the reaction mixture to 165°C and maintain this temperature for a specified period under a nitrogen atmosphere.

-

Further, heat the reaction to 180°C under a vacuum and hold for 60-90 minutes to drive the reaction to completion and remove any volatile byproducts.

-

Cool the reaction mixture to approximately 160°C and quench by slowly adding it to a separate flask containing pre-heated methanol to precipitate the product.

-

The precipitated solid is then filtered, washed with methanol, and dried to yield Tris(2,4-di-tert-butylphenyl) phosphite.

This protocol is a generalized representation and may require optimization of reaction times, temperatures, and reagent stoichiometry for specific laboratory conditions.

Analytical Detection by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard and effective method for the identification and quantification of Tris(2,4-di-tert-butylphenyl) phosphite and its degradation products in various matrices, such as polymer extracts or environmental samples.[9][10]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a suitable capillary column (e.g., non-polar or semi-polar).

-

Mass Spectrometer: Capable of electron ionization (EI) and full scan data acquisition.

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Oven Temperature Program: An optimized temperature ramp to ensure good separation of the analyte from other components in the sample matrix.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Ion Source Temperature: Typically around 250°C.

-

Mass Range: A scan range appropriate to detect the molecular ion and key fragment ions of the target compound.

Sample Preparation:

-

For polymer samples, extraction of the analyte is necessary. This can be achieved using a suitable solvent like n-hexane.[10]

-

The extract is then concentrated or diluted as needed to fall within the calibration range of the instrument.

-

An internal standard may be added to improve the accuracy and precision of quantification.

Data Analysis:

-

Identification of Tris(2,4-di-tert-butylphenyl) phosphite is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard.

-

Quantification is performed by creating a calibration curve from the analysis of standards of known concentrations.

Mechanism of Action and Degradation Pathway

Tris(2,4-di-tert-butylphenyl) phosphite functions as a secondary antioxidant by decomposing hydroperoxides (ROOH), which are unstable intermediates formed during the auto-oxidation of polymers.[3] This action prevents the formation of highly reactive radicals that would otherwise propagate polymer degradation.

Caption: Antioxidant mechanism of Tris(2,4-di-tert-butylphenyl) phosphite.

The primary degradation product of Tris(2,4-di-tert-butylphenyl) phosphite is its corresponding phosphate, Tris(2,4-di-tert-butylphenyl) phosphate, which is formed through oxidation.[6][10] Another potential degradation product, especially under UV irradiation, is 2,4-di-tert-butylphenol.[10]

References

- 1. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Tris(2,4-di-tert-butylphenyl) phosphite | C42H63O3P | CID 91601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 7. Tris(2,4-di-tert-butylphenyl) phosphite CAS No. 31570-04-4 | Tintoll [uvabsorber.com]

- 8. researchgate.net [researchgate.net]

- 9. [Detection of tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168, antioxidant in plastics) and its oxide in commercial frozen vegetables] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Antioxidant Mechanism of Tris(2,4-di-tert-butylphenyl) phosphite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(2,4-di-tert-butylphenyl) phosphite (B83602), commonly known by the trade name Irgafos 168, is a widely utilized secondary antioxidant in the stabilization of polymeric materials. Its primary function is to protect polymers from degradation during high-temperature processing and to enhance their long-term thermal stability. This technical guide provides a comprehensive overview of the core antioxidant mechanism of tris(2,4-di-tert-butylphenyl) phosphite, its degradation pathways, and its synergistic action with primary antioxidants. The document includes a compilation of quantitative performance data, detailed experimental protocols for evaluating its efficacy, and visual diagrams illustrating the chemical pathways and experimental workflows.

Introduction

The oxidative degradation of polymers is a significant concern in material science, leading to the deterioration of mechanical, thermal, and optical properties. This process is a free-radical chain reaction initiated by heat, light, and mechanical stress. To counteract this, antioxidant additives are incorporated into polymer formulations. These are broadly classified as primary and secondary antioxidants.

Tris(2,4-di-tert-butylphenyl) phosphite is a sterically hindered phosphite ester that functions as a secondary antioxidant.[1][2] It is particularly effective during the high-temperature processing stages of polymers where it acts as a hydroperoxide decomposer, preventing the formation of highly reactive radicals that propagate degradation.[3][4] It is often used in combination with primary antioxidants, such as hindered phenols, to achieve a synergistic protective effect.[3][5]

Core Antioxidant Mechanism of Action

The primary role of tris(2,4-di-tert-butylphenyl) phosphite is to decompose hydroperoxides (ROOH), which are unstable intermediates formed during the auto-oxidation of polymers. By reducing these hydroperoxides to stable alcohols (ROH), it prevents the generation of alkoxy (RO•) and hydroxyl (•OH) radicals that would otherwise continue the degradation chain reaction.[3][4]

The mechanism involves the oxidation of the trivalent phosphorus in the phosphite to a pentavalent phosphate (B84403). This reaction is highly efficient at the elevated temperatures encountered during polymer processing.

Primary Antioxidant Action (Hydroperoxide Decomposition):

P(OAr)₃ + ROOH → O=P(OAr)₃ + ROH

Where Ar represents the 2,4-di-tert-butylphenyl group.

This preventative mechanism safeguards the polymer matrix from chain scission and cross-linking, thereby preserving its molecular weight and mechanical properties.

Synergistic Mechanism with Primary Antioxidants

Tris(2,4-di-tert-butylphenyl) phosphite exhibits a powerful synergistic effect when used in conjunction with primary antioxidants, which are typically radical scavengers like hindered phenols (e.g., Irganox 1010).[3][5]

The primary antioxidant donates a hydrogen atom to trap free radicals (R• or ROO•), forming a stable polymer chain and a phenoxyl radical. The phosphite antioxidant can then contribute to the overall stability by:

-

Decomposing Hydroperoxides: As the primary antioxidant scavenges radicals, hydroperoxides are still formed. The phosphite efficiently decomposes these hydroperoxides, preventing them from becoming a source of new radicals.[5]

-

Regenerating the Primary Antioxidant (Proposed): While the primary role is hydroperoxide decomposition, some studies suggest that phosphites may also play a role in regenerating the phenolic antioxidant from its phenoxyl radical state, although this is a less dominant mechanism.

This dual-action approach of radical scavenging by the primary antioxidant and hydroperoxide decomposition by the secondary antioxidant provides a more comprehensive and durable stabilization system for the polymer.[3]

Degradation Pathway of Tris(2,4-di-tert-butylphenyl) phosphite

Under various environmental and processing conditions, tris(2,4-di-tert-butylphenyl) phosphite can undergo degradation. The main degradation products are:

-

Tris(2,4-di-tert-butylphenyl) phosphate: This is the primary oxidation product formed during its antioxidant action and is also a major degradation product during extrusion, storage, and exposure to sunlight.[6][7]

-

2,4-di-tert-butylphenol: This is a major degradation product, particularly under UV irradiation, and can also be formed through hydrolysis.[6][8]

-

Bis(2,4-di-tert-butylphenyl) phosphate and Mono(di-tert-butylphenyl) phosphate: These can be formed through further hydrolysis of the phosphate ester.

The formation of these degradation products can be influenced by factors such as temperature, humidity, oxygen availability, and exposure to UV light.[3][9]

Quantitative Performance Data

The effectiveness of tris(2,4-di-tert-butylphenyl) phosphite as an antioxidant is quantified through various analytical techniques that measure the preservation of polymer properties. The following tables summarize key performance data.

| Polymer Matrix | Antioxidant System | Processing Conditions | Melt Flow Index (MFI) (g/10 min) | Reference |

| Polypropylene (PP) | Unstabilized | - | 6.5 | [10] |

| Polypropylene (PP) | 0.1% Irgafos 168 (Pure) | - | 4.1 | [10] |

| Polypropylene (PP) | 0.1% Irgafos 168 (Recovered) | - | 4.3 | [10] |

| Polymer Matrix | Antioxidant System | Test Conditions | Oxidation Induction Time (OIT) (minutes) | Reference |

| Polypropylene (PP) | Unstabilized | 200°C, Oxygen | 0.9 | [10] |

| Polypropylene (PP) | 0.1% Irgafos 168 (Pure) | 200°C, Oxygen | 8.0 | [10] |

| Polypropylene (PP) | 0.1% Irgafos 168 (Recovered) | 200°C, Oxygen | 7.8 | [10] |

| Polypropylene (PP) | with recovered Irgafos | - | 13 | [6] |

| High-Density Polyethylene (HDPE) | 500 ppm Irganox 1010 | 200°C, Oxygen (Initial) | 19.42 | [11] |

| High-Density Polyethylene (HDPE) | 500 ppm Irganox 1010 | 200°C, Oxygen (After 1000 days at 85°C) | 17.53 | [11] |

| High-Density Polyethylene (HDPE) | 1000 ppm Irganox 1010 | 200°C, Oxygen (Initial) | 34.01 | [11] |

| High-Density Polyethylene (HDPE) | 1000 ppm Irganox 1010 | 200°C, Oxygen (After 1000 days at 85°C) | 31.0 | [11] |

| High-Density Polyethylene (HDPE) | Irganox 1010 + Irgafos 168 | 200°C, Oxygen (Initial) | ~40-45 (estimated from 40% drop) | [11] |

| High-Density Polyethylene (HDPE) | Irganox 1010 + Irgafos 168 | 200°C, Oxygen (After 1000 days at 85°C) | ~24-27 (estimated from 40% drop) | [11] |

| Polymer Matrix | Antioxidant System | Yellowness Index (YI) | Reference |

| Recycled Polycarbonate (rPC) | No antioxidant | 1.36 | [12] |

| Recycled Polycarbonate (rPC) | 2000 ppm Irgafos 168 | Reduced by up to 96% | [12] |

| Recycled Polycarbonate (rPC) | Irgafos 168 + Irganox 1010 | Reduced by up to 81% | [12] |

Experimental Protocols

Oxidation Induction Time (OIT)

Objective: To determine the oxidative stability of a polymer formulation.

Methodology (based on ASTM D3895):

-

A small sample (typically 5-10 mg) of the polymer is placed in an aluminum pan.

-

The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) in an inert nitrogen atmosphere within a Differential Scanning Calorimeter (DSC).

-

Once the temperature has stabilized, the atmosphere is switched to pure oxygen.

-

The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT. A longer OIT indicates greater oxidative stability.

Melt Flow Index (MFI)

Objective: To measure the ease of flow of a molten polymer, which is an indicator of its molecular weight and degradation.

Methodology (based on ASTM D1238):

-

The polymer sample is loaded into the heated barrel of a plastometer at a specified temperature.

-

A specified weight is applied to a piston, which forces the molten polymer through a standardized die.

-

The extrudate is collected over a set period, and its weight is measured.

-

The MFI is calculated in grams of polymer that flow through the die in 10 minutes. An increase in MFI after processing or aging typically indicates polymer chain scission.

Yellowness Index (YI)

Objective: To quantify the change in color of a polymer sample towards yellow, which is often a sign of degradation.

Methodology (based on ASTM E313):

-

A spectrophotometer or colorimeter is used to measure the tristimulus values (X, Y, Z) of the polymer sample.

-

The Yellowness Index is calculated from these values using a standard formula.

-

Measurements are typically taken before and after processing or exposure to environmental stresses to assess the degree of discoloration. A lower YI value indicates better color stability.

Mandatory Visualizations

Caption: Primary antioxidant mechanism of tris(2,4-di-tert-butylphenyl) phosphite.

Caption: Synergistic mechanism of phosphite and hindered phenol antioxidants.

Caption: Degradation pathway of tris(2,4-di-tert-butylphenyl) phosphite.

Caption: General experimental workflow for antioxidant performance evaluation.

Conclusion

Tris(2,4-di-tert-butylphenyl) phosphite is a highly effective secondary antioxidant that plays a crucial role in the stabilization of a wide range of polymers. Its primary mechanism of action involves the decomposition of hydroperoxides, which is particularly important during high-temperature processing. The synergistic combination with primary antioxidants provides a comprehensive stabilization system, enhancing the long-term durability of polymeric materials. Understanding the performance characteristics, degradation pathways, and appropriate experimental evaluation methods is essential for optimizing the use of this versatile antioxidant in various applications.

References

- 1. Tris(2,4-di-tert-butylphenyl)phosphite - Wikipedia [en.wikipedia.org]

- 2. plastics-rubber.basf.com [plastics-rubber.basf.com]

- 3. welltchemicals.com [welltchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oru.se [oru.se]

- 8. researchgate.net [researchgate.net]

- 9. welltchemicals.com [welltchemicals.com]

- 10. mdpi.com [mdpi.com]

- 11. Research Portal [researchdiscovery.drexel.edu]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Tris(2,4-di-tert-butylphenyl) phosphite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,4-di-tert-butylphenyl) phosphite (B83602), a widely utilized secondary antioxidant, plays a critical role in stabilizing polymers against thermal degradation. This technical guide provides a comprehensive overview of its synthesis pathways, offering detailed experimental protocols and quantitative data to support research and development in polymer chemistry and material science. This document will focus on the prevalent synthesis method involving the reaction of 2,4-di-tert-butylphenol (B135424) with phosphorus trichloride (B1173362).

Synthesis Pathway Overview

The primary and most commercially viable synthesis route for Tris(2,4-di-tert-butylphenyl) phosphite involves the nucleophilic substitution reaction between three equivalents of 2,4-di-tert-butylphenol and one equivalent of phosphorus trichloride. The reaction proceeds in a stepwise manner, with the hydroxyl group of the phenol (B47542) attacking the phosphorus atom, leading to the sequential displacement of the three chlorine atoms and the formation of hydrogen chloride (HCl) as a byproduct. The bulky tert-butyl groups on the phenol provide steric hindrance, which enhances the stability of the final phosphite ester.[1]

The overall chemical equation for this reaction is:

3 (C₄H₉)₂C₆H₃OH + PCl₃ → [((C₄H₉)₂C₆H₃O)₃]P + 3 HCl [1]

This reaction can be performed under various conditions, including with or without a solvent and with or without a catalyst or base to scavenge the HCl produced.

Core Synthesis Pathway

Caption: Stepwise reaction for the formation of Tris(2,4-di-tert-butylphenyl) phosphite.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis protocols for Tris(2,4-di-tert-butylphenyl) phosphite.

Table 1: Reactant and Catalyst Quantities

| Protocol | 2,4-Di-tert-butylphenol | Phosphorus Trichloride | Catalyst/Base | Catalyst/Base Quantity | Solvent | Solvent Volume |

| Lab-Scale Synthesis[2] | 100 g | 21.6 g | Dibutylamine (B89481) | 2.5 g | Xylene | 15.7 ml |

| Continuous Flow[3] | 0.06 mol | 0.02 mol | Triethylamine (TEA) | 0.066 mol | Chloroform | Not specified |

| Resin-Catalyzed[4] | Not specified | Not specified | Resin Catalyst | Not specified | Not specified | Not specified |

Table 2: Reaction Conditions and Product Details

| Protocol | Temperature (°C) | Time | Pressure | Yield (%) | Melting Point (°C) |

| Lab-Scale Synthesis[2] | 50-180 | Multiple hours | Atmospheric/Vacuum | Not specified | Not specified |

| Continuous Flow[3] | 70 | 20 seconds | 6.0 bar | 88 | 182.0-185.0 |

| Industrial Multi-Stage[5] | 55-195 | Multiple hours | Atmospheric/Reduced | High | Not specified |

| Resin-Catalyzed[4] | 40-120 | 4-8 hours | Atmospheric | Not specified | Not specified |

Experimental Protocols

Laboratory-Scale Batch Synthesis

This protocol provides a representative example of a laboratory-scale synthesis of Tris(2,4-di-tert-butylphenyl) phosphite.[2]

Materials:

-

2,4-Di-tert-butylphenol (100 g)

-

Phosphorus trichloride (21.6 g)

-

Dibutylamine (2.5 g)

-

Xylene (15.7 ml)

-

Methanol (B129727) (for purification)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle

-

Stirring apparatus

-

Vacuum source

Procedure:

-

Charge 100 g of 2,4-di-tert-butylphenol into a clean, dry round-bottom flask under a nitrogen atmosphere.

-

Heat the flask to 50-55°C to obtain a clear solution.

-

Add 2.5 g of dibutylamine and 15.7 ml of xylene to the reaction mixture at 50-55°C.

-

Slowly heat the mixture to 110°C under nitrogen and maintain for 15 minutes.

-

Gradually cool the reaction mass to 80-85°C and then further cool to 55-60°C under vacuum.

-

Slowly add 21.6 g of phosphorus trichloride over 2-3 hours with continuous stirring, maintaining the temperature at 55-60°C.

-

Slowly heat the reaction mass to 165°C and maintain for a period under a nitrogen atmosphere.

-

Further heat the reaction to 180°C under vacuum and maintain for 60-90 minutes.

-

Cool the reaction mixture to 162°C.

-

Quench the reaction mass by slowly adding it to a separate flask containing 200 ml of pre-heated methanol.

-

Reflux the methanolic mixture for 30 minutes, then cool to 25-30°C.

-

Filter the resulting solid product.

-

Wash the product twice with 25 ml of methanol and dry under vacuum.

Industrial-Scale Multi-Stage Synthesis (Solvent-Free)

This protocol describes a multi-stage industrial process for the synthesis of Tris(2,4-di-tert-butylphenyl) phosphite in the absence of a solvent.[5][6]

Procedure Overview: This process is typically carried out in a continuous or semi-continuous manner using a series of reactors.

-

Preliminary Stage: 2,4-di-tert-butylphenol and a portion of the catalyst (40-100%) are combined.

-

First Stage: The mixture from the preliminary stage is brought together with phosphorus trichloride and allowed to react at 55-70°C under normal pressure for 15-40 minutes.

-

Second Stage: The reaction mixture is then heated to over 140°C (typically 150-170°C) under normal pressure, with the remaining catalyst being added in this or the first stage. The dwell time in this stage is typically 45-75 minutes.

-

Third Stage: The reaction mixture is then subjected to reduced pressure (10-60 hPa) and a temperature of at least 186°C for 1.5 to 2.5 hours to drive the reaction to completion and remove any remaining volatile components.

-

Isolation: The final product, Tris(2,4-di-tert-butylphenyl) phosphite, is then isolated from the reaction mixture.

Experimental Workflow Diagram

Caption: A typical workflow for the laboratory synthesis of Tris(2,4-di-tert-butylphenyl) phosphite.

Conclusion

The synthesis of Tris(2,4-di-tert-butylphenyl) phosphite is a well-established process, with the reaction of 2,4-di-tert-butylphenol and phosphorus trichloride being the most common and industrially significant method. The choice of reaction conditions, including the use of solvents and catalysts, can be tailored to achieve desired yields and purity. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important polymer additive. Further optimization of these processes, particularly in the area of continuous flow chemistry, may offer opportunities for increased efficiency and sustainability.

References

- 1. benchchem.com [benchchem.com]

- 2. A Process For Preparation Of Tris(2,4 Di Tert Butyl Phenyl) Phosphite. [quickcompany.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN110590834A - Preparation method of antioxidant 168 - Google Patents [patents.google.com]

- 5. US5235086A - Process for the preparation of tris(2,4-ditert-butylphenyl)phosphite - Google Patents [patents.google.com]

- 6. CA2023164C - Process for the preparation of tris-(2,4-ditert-butylphenyl)phosphite - Google Patents [patents.google.com]

An In-depth Technical Guide to the Key Degradation Products of Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary degradation products of Tris(2,4-di-tert-butylphenyl) phosphite (B83602), an antioxidant commonly known by the trade name Irgafos 168. This document details the degradation pathways, presents quantitative data from various studies, outlines experimental protocols for analysis, and discusses the toxicological significance of these byproducts.

Introduction to Irgafos 168 and its Degradation

Tris(2,4-di-tert-butylphenyl) phosphite is a widely used secondary antioxidant in polymeric materials to protect them from degradation during processing and end-use.[1] Its primary function is to decompose hydroperoxides, thus preventing oxidative damage to the polymer matrix.[1] However, under various stressors such as heat, humidity, oxygen, and UV irradiation, Irgafos 168 itself can degrade.[2][3] The principal degradation mechanisms are hydrolysis and oxidation, leading to the formation of several key products.[2] Understanding these degradation products is crucial for assessing the long-term stability and safety of materials in which Irgafos 168 is used, particularly in applications like food contact materials and medical devices.[3][4]

Key Degradation Products

The primary and most frequently cited degradation products of Irgafos 168 are:

-

Tris(2,4-di-tert-butylphenyl) phosphate (B84403) (I-168ate or DP2): This is the oxidized form of Irgafos 168 and is often the major degradation product found.[5][6] Its formation is a primary concern due to its potential for neurotoxicity, a characteristic associated with some organophosphates.[3][4]

-

2,4-di-tert-butylphenol (DP1): This compound is a common hydrolysis product.[5][6] It is known to be cytotoxic and has been shown to cause hepatic and renal toxicity in animal studies.[7]

-

Bis(2,4-di-tert-butylphenyl) phosphate and Mono(2,4-di-tert-butylphenyl) phosphate: These are additional hydrolysis products that have been identified in studies.[8][9]

Degradation Pathways

The degradation of Irgafos 168 can be summarized through two main pathways: oxidation and hydrolysis.

Oxidation Pathway: The phosphite ester moiety in Irgafos 168 is susceptible to oxidation, leading to the formation of the corresponding phosphate ester, Tris(2,4-di-tert-butylphenyl) phosphate. This reaction is often accelerated by heat and exposure to oxygen during polymer processing.[2]

Hydrolysis Pathway: The ester bonds in Irgafos 168 can undergo hydrolysis, particularly in the presence of moisture. This process can lead to the step-wise cleavage of the 2,4-di-tert-butylphenyl groups, forming Bis(2,4-di-tert-butylphenyl) phosphate, Mono(2,4-di-tert-butylphenyl) phosphate, and ultimately 2,4-di-tert-butylphenol.[8][9]

Figure 1: Simplified degradation pathways of Irgafos 168.

Quantitative Data on Degradation Product Formation

The formation of degradation products is highly dependent on the environmental conditions. Below are tables summarizing quantitative data from various studies.

Table 1: Degradation of Irgafos 168 and Formation of DP1 and DP2 in Polypropylene (B1209903) Films under UV Irradiation

| Treatment Time (hours) | Irgafos 168 (%) | 2,4-di-tert-butylphenol (DP1) (%) | Tris(2,4-di-tert-butylphenyl) phosphate (DP2) (%) |

| 0 | 2.07 | 0.008 | 0.12 |

| 24 | Not Specified | Max Value | Max Value |

| 48 | Not Specified | Decreased | Decreased |

Data extracted from a study on polypropylene random copolymer composite films. The initial concentration of Irgafos 168 was 3.00% before extrusion. UV irradiation significantly accelerated the degradation.[6]

Table 2: Migration of Irgafos 168 and its Degradation Products from Polypropylene Films into Isooctane Food Simulant

| Temperature | Migrated Substance | Migration Amount (µg/dm²) |

| 40°C | 2,4-di-tert-butylphenol (DP1) | ~1.5 |

| 40°C | Tris(2,4-di-tert-butylphenyl) phosphate (DP2) | ~0.8 |

Data represents approximate maximum migration amounts observed in a study simulating food contact.[5]

Table 3: Concentration of Irgafos 168 and its Transformation Products in Dairy Products

| Compound | Mean Concentration (ng/g wet weight) |

| Tris(2,4-di-tert-butylphenyl) phosphite (AO168) | 8.78 |

| Tris(2,4-di-tert-butylphenyl) phosphate (AO168=O) | 40.2 |

| Bis(2,4-di-tert-butylphenyl) phosphate | 11.1 |

| 2,4-di-tert-butylphenol | 46.8 |

These findings indicate the presence of Irgafos 168 and its degradation products in commercially available dairy products.[9]

Experimental Protocols for Analysis

The identification and quantification of Irgafos 168 and its degradation products are primarily achieved through chromatographic techniques coupled with mass spectrometry.

5.1. Gas Chromatography-Mass Spectrometry (GC-MS)

This is a powerful and commonly used method for the analysis of these compounds.[2]

-

Sample Preparation: Extraction from the polymer matrix is a critical first step. Techniques like Soxhlet, ultrasound-assisted, and microwave-assisted extraction can be employed using solvents such as dichloromethane (B109758) or limonene.[8] For liquid samples like food simulants, direct injection or liquid-liquid extraction may be applicable.

-

GC-MS System: A typical setup involves a gas chromatograph equipped with a capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm) and a mass spectrometer detector.[5]

-

Operating Conditions:

-

Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[5]

-

Injection Mode: Splitless injection.[5]

-

Oven Temperature Program: An example program starts at 50°C (hold for 2 min), ramps up to a final temperature of 300°C at a rate of 20°C/min.[5]

-

MS Detection: Electron ionization (EI) at 70 eV is commonly used.[5] Selective Ion Monitoring (SIM) can be employed for enhanced sensitivity and specificity, using characteristic ions for each compound (e.g., m/z 441 for Irgafos 168, 191 for DP1, and 316 for DP2).[5]

-

Figure 2: General workflow for GC-MS analysis.

5.2. High-Performance Liquid Chromatography (HPLC)

HPLC is another valuable technique for the analysis of Irgafos 168 and its byproducts.[2]

-

Mobile Phase: A common mobile phase composition is an acetonitrile-water mixture.[2]

-

Detector: UV or photodiode array (PDA) detectors are often used for quantification due to their high sensitivity.[2]

-

Advantages: HPLC can be advantageous for analyzing thermally labile compounds that may degrade further under the high temperatures of a GC inlet.

Toxicological Significance

The degradation products of Irgafos 168 are of toxicological concern.

-

Tris(2,4-di-tert-butylphenyl) phosphate (I-168ate): As an organophosphate, there is a potential concern for neurotoxicity through the inhibition of acetylcholinesterase.[3][4] However, some studies suggest that the risk of neurotoxic effects from I-168 and its degradants at current authorized food contact use levels is low.[3][4]

-

2,4-di-tert-butylphenol (DP1): This compound has demonstrated cytotoxicity and has been linked to hepatic and renal toxicity in animal studies.[7] It can also cause endocrine disruption.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. welltchemicals.com [welltchemicals.com]

- 3. Safety assessment for Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) used as an antioxidant and stabilizer in food contact applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Valoration of the Synthetic Antioxidant Tris-(Diterbutyl-Phenol)-Phosphite (Irgafos P-168) from Industrial Wastewater and Application in Polypropylene Matrices to Minimize Its Thermal Degradation [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Contamination of dairy products with tris(2,4-di-tert-butylphenyl) phosphite and implications for human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis and Oxidation of Tris(2,4-di-tert-butylphenyl) phosphite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical degradation of Tris(2,4-di-tert-butylphenyl) phosphite (B83602), a widely used secondary antioxidant in various industries, including pharmaceuticals and food contact materials. Understanding the hydrolysis and oxidation pathways of this compound, commercially known as Irgafos 168, is critical for ensuring product stability, safety, and regulatory compliance. This document details the degradation mechanisms, influential factors, and analytical methodologies for the quantitative assessment of the parent compound and its primary degradants.

Introduction to Tris(2,4-di-tert-butylphenyl) phosphite

Tris(2,4-di-tert-butylphenyl) phosphite is an organophosphorus compound valued for its ability to protect polymeric materials from degradation during high-temperature processing.[1] As a secondary antioxidant, it functions by decomposing hydroperoxides, which are unstable intermediates formed during the auto-oxidation of polymers, thereby preventing chain reactions that lead to material breakdown.[2] Its high thermal stability and low volatility make it a preferred choice in many applications.[3]

Hydrolysis of Tris(2,4-di-tert-butylphenyl) phosphite

Tris(2,4-di-tert-butylphenyl) phosphite is generally considered to be resistant to hydrolysis under neutral and acidic conditions.[4] However, the stability can be influenced by factors such as pH, temperature, and the presence of catalysts.

Hydrolysis Mechanism

The hydrolysis of phosphite esters can proceed through different mechanisms depending on the conditions (acidic, basic, or neutral).[5] Under certain conditions, the ester bonds are cleaved, leading to the formation of 2,4-di-tert-butylphenol (B135424) and corresponding phosphorus-containing acids. While generally stable, hydrolysis can be more pronounced at elevated temperatures and in the presence of moisture.[6]

Factors Influencing Hydrolysis

-

pH: While stable at acidic and neutral pH, the rate of hydrolysis can increase under basic conditions.

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.

-

Moisture: The presence of water is essential for the hydrolysis reaction to occur.

Quantitative Data on Hydrolysis

The following table summarizes the available quantitative data on the hydrolytic stability of Tris(2,4-di-tert-butylphenyl) phosphite.

| Parameter | Condition | Result | Reference |

| Hydrolytic Stability | OECD TG 111 (pH 4, 7, 9) | Stable | [4] |

| Biodegradation | OECD 301B (28 days) | 6% degradation | [4] |

Oxidation of Tris(2,4-di-tert-butylphenyl) phosphite

Oxidation is a primary degradation pathway for Tris(2,4-di-tert-butylphenyl) phosphite, and this transformation is integral to its function as a secondary antioxidant.

Oxidation Mechanism

The key role of Tris(2,4-di-tert-butylphenyl) phosphite is to reduce hydroperoxides to stable alcohols. In this process, the phosphite itself is oxidized to the corresponding phosphate (B84403).[1] This reaction is a crucial step in preventing the propagation of radical chain reactions during polymer degradation.

Factors Influencing Oxidation

-

Oxygen: The presence of oxygen is a critical factor in the oxidative degradation of the phosphite.[1]

-

Heat: Elevated temperatures during processing significantly promote oxidation.[7]

-

UV Radiation and Sunlight: Exposure to UV light and natural sunlight can accelerate the oxidation process.[7][8]

Quantitative Data on Oxidation

The table below presents quantitative data regarding the oxidation of Tris(2,4-di-tert-butylphenyl) phosphite.

| Parameter | Condition | Result | Reference |

| Conversion to Phosphate | Oxidative conditions | Up to 95.6% | [9] |

| Degradation Rate (in Polypropylene) | UV irradiation (254 nm, 70 hours) | Almost complete degradation | [10] |

| Degradation Rate (in Polypropylene) | Microwave treatment | 11.7% | [11] |

| Degradation Rate (in Polypropylene) | UV treatment | 31.88% | [11] |

Degradation Products

The primary degradation products resulting from the hydrolysis and oxidation of Tris(2,4-di-tert-butylphenyl) phosphite are Tris(2,4-di-tert-butylphenyl) phosphate and 2,4-di-tert-butylphenol.[7][12] Recent studies have also identified intermediate degradation products such as Mono(di-tert-butylphenyl) phosphate and Bis(di-tert-butylphenyl) phosphate under certain conditions.[13]

Experimental Protocols

This section provides detailed methodologies for the study of hydrolysis and oxidation of Tris(2,4-di-tert-butylphenyl) phosphite.

Hydrolysis Study (Based on OECD TG 111)

Objective: To assess the abiotic hydrolytic transformation of Tris(2,4-di-tert-butylphenyl) phosphite in aqueous solutions at different pH values.

Materials:

-

Tris(2,4-di-tert-butylphenyl) phosphite

-

Sterile aqueous buffer solutions (pH 4, 7, and 9)

-

Incubator with temperature control

-

Analytical instrumentation (e.g., HPLC-UV, UPLC-MS/MS)

Procedure:

-

Prepare a stock solution of Tris(2,4-di-tert-butylphenyl) phosphite in a suitable organic solvent.

-

Add a small aliquot of the stock solution to the sterile aqueous buffer solutions to achieve a final concentration not exceeding 0.01 M or half of the saturation concentration.

-

Incubate the solutions in the dark at a constant temperature (e.g., 50 ± 0.5°C for a preliminary test).[14]

-

At predetermined time intervals, withdraw samples from each buffer solution.

-

Analyze the samples for the concentration of the parent compound and its hydrolysis products (e.g., 2,4-di-tert-butylphenol) using a validated analytical method.

-

The extent of hydrolysis is determined by the decrease in the concentration of the parent compound over time.

Forced Oxidation Study

Objective: To investigate the oxidative degradation of Tris(2,4-di-tert-butylphenyl) phosphite under accelerated conditions.

Materials:

-

Tris(2,4-di-tert-butylphenyl) phosphite

-

Suitable solvent (e.g., acetonitrile)

-

Oxidizing agent (e.g., hydrogen peroxide solution)

-

Constant temperature bath

-

Analytical instrumentation (e.g., UPLC-MS/MS)

Procedure:

-

Dissolve a known amount of Tris(2,4-di-tert-butylphenyl) phosphite in the chosen solvent.

-

Add the oxidizing agent to the solution at a specific concentration (e.g., 3% H₂O₂).

-

Maintain the reaction mixture at a constant temperature (e.g., 40-80°C) for a defined period.

-

At various time points, take aliquots of the reaction mixture.

-

Quench the reaction if necessary (e.g., by dilution or addition of a reducing agent).

-

Analyze the samples to quantify the remaining parent compound and the formation of oxidation products, primarily Tris(2,4-di-tert-butylphenyl) phosphate.

Analytical Method: UPLC-MS/MS for Quantification

Objective: To develop a sensitive and specific method for the simultaneous quantification of Tris(2,4-di-tert-butylphenyl) phosphite and its main degradation products.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with a suitable ionization source (e.g., ESI or APCI)

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase: Gradient of acetonitrile (B52724) and water with a modifier like formic acid.[15]

-

Flow Rate: Appropriate for the column dimensions

-

Injection Volume: 1-10 µL

-

Column Temperature: 30-40°C

Mass Spectrometric Conditions:

-

Ionization Mode: Positive or negative ion mode, optimized for the analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[15]

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte need to be determined.

Sample Preparation:

-

Extract the analytes from the sample matrix using a suitable solvent (e.g., n-hexane for polypropylene (B1209903) films).[11]

-

Concentrate the extract if necessary.

-

Reconstitute the residue in the mobile phase.

-

Filter the sample through a 0.22 µm filter before injection.

Visualizations

Degradation Pathways

References

- 1. Tris(2,4-di-tert-butylphenyl) Phosphite [benchchem.com]

- 2. How Does Phosphite Antioxidants Work? [vinatiorganics.com]

- 3. Facile fabrication of hydrolysis resistant phosphite antioxidants for high-performance optical PET films via in situ incorporation-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. openriver.winona.edu [openriver.winona.edu]

- 6. welltchemicals.com [welltchemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. oru.se [oru.se]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Spectroscopic Profile of Tris(2,4-di-tert-butylphenyl) phosphite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Tris(2,4-di-tert-butylphenyl) phosphite (B83602), a widely used antioxidant and stabilizer in various industrial applications. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and MS analyses of Tris(2,4-di-tert-butylphenyl) phosphite, also known by its trade name Irgafos 168.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.3 - 7.1 | m | 3H | Ar-H |

| 1.45 | s | 18H | C(CH₃)₃ (para) |

| 1.32 | s | 18H | C(CH₃)₃ (ortho) |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 147.9 | Ar-C (quaternary) |

| 145.5 | Ar-C (quaternary) |

| 126.5 | Ar-CH |

| 123.7 | Ar-CH |

| 35.0 | C (CH₃)₃ |

| 34.4 | C (CH₃)₃ |

| 31.5 | C(C H₃)₃ |

| 30.1 | C(C H₃)₃ |

Table 3: ³¹P NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity |

| 131.5 | s |

Table 4: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2965 | C-H stretch (alkane) | Strong |

| 1465 | C-H bend (alkane) | Medium |

| 1212 | P-O-C stretch (aryl phosphite) | Strong |

| 1100-1200 | O-C stretch | Strong |

| 850 | Ar-H bend (out-of-plane) | Medium |

Table 5: Mass Spectrometry Data

| m/z | Relative Abundance | Proposed Fragment |

| 646 | Low | [M]⁺ (Molecular Ion) |

| 631 | Moderate | [M - CH₃]⁺ |

| 441 | High | [M - C₁₄H₂₂O]⁺ |

| 206 | Moderate | [C₁₄H₂₂O]⁺ (2,4-di-tert-butylphenol) |

| 57 | Very High | [C(CH₃)₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation:

-

Accurately weigh 10-20 mg of Tris(2,4-di-tert-butylphenyl) phosphite into a clean, dry vial.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

¹H NMR Acquisition:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

Temperature: 298 K

¹³C NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Temperature: 298 K

³¹P NMR Acquisition:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 64

-

Relaxation Delay: 2.0 s

-

Spectral Width: 200 ppm

-

Temperature: 298 K

-

Reference: 85% H₃PO₄ (external standard)

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of the solid Tris(2,4-di-tert-butylphenyl) phosphite sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry

Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of Tris(2,4-di-tert-butylphenyl) phosphite in dichloromethane.

-

Dilute the stock solution to a final concentration of 10 µg/mL with dichloromethane.

GC-MS Conditions:

-

GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min

-

Ramp: 15 °C/min to 300 °C

-

Hold: 10 min

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Mass Range: 40 - 700 amu

Visualization of Spectroscopic Data Workflow

The following diagram illustrates the logical workflow for the structural elucidation of Tris(2,4-di-tert-butylphenyl) phosphite using the described spectroscopic techniques.

Caption: Workflow for structural analysis.

Methodological & Application

Application Notes and Protocols: Tris(2,4-di-tert-butylphenyl) phosphite as a Polymer Processing Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2,4-di-tert-butylphenyl) phosphite (B83602), commercially known as Irgafos® 168, is a highly effective organophosphite stabilizer used extensively in the plastics industry. As a secondary antioxidant, it plays a crucial role in protecting polymers from thermal degradation during high-temperature processing techniques such as extrusion, injection molding, and blow molding. Its primary function is to decompose hydroperoxides, which are formed during the auto-oxidation of polymers, thereby preventing chain scission and crosslinking reactions that can lead to a deterioration of the polymer's mechanical and physical properties. This document provides detailed application notes, performance data, and experimental protocols for the utilization and evaluation of Tris(2,4-di-tert-butylphenyl) phosphite as a polymer processing stabilizer.

Mechanism of Action

Tris(2,4-di-tert-butylphenyl) phosphite functions as a hydroperoxide decomposer. During polymer processing, the combination of heat and shear stress in the presence of oxygen generates polymer alkyl radicals (R•). These radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from the polymer backbone to form hydroperoxides (ROOH) and another polymer alkyl radical, thus propagating a degradation cycle.

Tris(2,4-di-tert-butylphenyl) phosphite intervenes in this cycle by reducing the hydroperoxides to stable alcohols. In this process, the phosphite ester is oxidized to a phosphate (B84403) ester. This action prevents the homolytic cleavage of hydroperoxides into highly reactive hydroxyl (•OH) and alkoxy (RO•) radicals, which would otherwise continue to degrade the polymer chains.

Performance Data

Tris(2,4-di-tert-butylphenyl) phosphite is effective in a wide range of polymers, including polyolefins (polypropylene, polyethylene), polycarbonates, and others. Its performance is often evaluated by measuring changes in key polymer properties after processing.

Melt Flow Index (MFI) Stability

MFI is a measure of the ease of flow of a molten polymer and is inversely related to its molecular weight. A stable MFI after multiple processing cycles indicates effective stabilization against polymer chain degradation.

| Polymer | Stabilizer Concentration (wt%) | Processing Conditions | MFI (g/10 min) | Reference |

| Polypropylene (PP) | 0 (Unstabilized) | - | 6.5 | [1] |

| Polypropylene (PP) | 0.1% (Pure Irgafos 168) | - | 4.1 | [1] |

| Polypropylene (PP) | 0.1% (Recovered Irgafos 168) | - | 4.3 | [1] |

Oxidative Induction Time (OIT)

OIT is a measure of a material's resistance to oxidative degradation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.

| Polymer | Stabilizer System | OIT (minutes) at 180°C | Reference |

| Isotactic Polypropylene (iPP) | Unstabilized | 0.8 | [2] |

| Isotactic Polypropylene (iPP) | 0.6% Irganox 1010 + 0.4% P-EPQ* | 74.8 | [2] |

| Polypropylene (PP) | Unstabilized | 0.9 | [3] |

| Polypropylene (PP) | PP + Pure Irgafos 168 | 8.0 | [3] |

| Polypropylene (PP) | PP + Recovered Irgafos 168 | 7.8 | [3] |

| High-Density Polyethylene (HDPE) | Unstabilized | - | [4] |

| High-Density Polyethylene (HDPE) | With Irgafos 168 | Increased by up to 60% | [4] |

*P-EPQ contains Tris(2,4-di-tert-butylphenyl) phosphite.

Color Stability (Yellowness Index - YI)

The Yellowness Index is a number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow. A lower YI indicates better color stability.

| Polymer | Stabilizer System | Yellowness Index (YI) after 5 extrusions | Reference |

| Isotactic Polypropylene (iPP) | Unstabilized | - | [2] |

| Isotactic Polypropylene (iPP) | 0.6% Irganox 1010 + 0.4% P-EPQ* | 79.9% of pure iPP | [2] |

*P-EPQ contains Tris(2,4-di-tert-butylphenyl) phosphite.

Synergistic Effects

Tris(2,4-di-tert-butylphenyl) phosphite is most effective when used in combination with a primary antioxidant, typically a hindered phenol (B47542) such as Irganox® 1010 or Irganox® 1076. The primary antioxidant acts as a radical scavenger, terminating the free-radical chain reactions, while the secondary antioxidant (phosphite) removes the hydroperoxides. This synergistic combination provides comprehensive protection to the polymer during both processing and its service life. A common ratio of primary to secondary antioxidant is 1:1 to 1:4.[5]

Experimental Protocols

Sample Preparation: Solvent Extraction for HPLC and GC-MS Analysis

This protocol describes a general method for extracting Tris(2,4-di-tert-butylphenyl) phosphite and its degradation products from a polymer matrix for subsequent analysis.

Materials:

-

Polymer sample (pellets, film, or ground powder)

-

Dichloromethane (B109758) (HPLC or GC grade)

-

Isopropanol (B130326) (HPLC or GC grade)

-

Cyclohexane (HPLC or GC grade)

-

Methanol (HPLC or GC grade)

-

Extraction thimbles

-

Soxhlet extraction apparatus or a pressurized liquid extraction (PLE) system

-

Rotary evaporator

-

Volumetric flasks

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

Procedure:

-

Sample Comminution: If the polymer sample is in the form of large pellets or a thick film, it should be ground to a fine powder (e.g., using a cryogenic mill) to increase the surface area for extraction.

-

Soxhlet Extraction: a. Weigh approximately 1-5 g of the polymer sample and place it into a cellulose (B213188) extraction thimble. b. Place the thimble into the Soxhlet extractor. c. Add a suitable solvent or solvent mixture (e.g., dichloromethane or a mixture of isopropanol and cyclohexane) to the boiling flask. d. Assemble the Soxhlet apparatus and extract for 6-24 hours.

-

Pressurized Liquid Extraction (PLE): a. Mix the ground polymer sample with a dispersing agent like diatomaceous earth or sand. b. Pack the mixture into the extraction cell. c. Perform the extraction using a suitable solvent (e.g., isopropanol/cyclohexane mixture) at an elevated temperature (e.g., 100-140°C) and pressure.[3][6]

-

Solvent Removal and Reconstitution: a. After extraction, concentrate the solvent using a rotary evaporator until a small volume remains or to complete dryness. b. Re-dissolve the residue in a precise volume of a suitable solvent (e.g., isopropanol or acetonitrile) for analysis.

-

Filtration: Filter the reconstituted sample through a syringe filter to remove any particulate matter before injecting it into the HPLC or GC-MS system.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a UV or diode-array detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. For example, a linear gradient from 85:15 acetonitrile:water to 100% acetonitrile over 10 minutes.[6]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40-50°C

-

Detection Wavelength: 200 nm or 225 nm[7]

-

Injection Volume: 10-20 µL

Calibration: Prepare a series of standard solutions of Tris(2,4-di-tert-butylphenyl) phosphite in the mobile phase at known concentrations. Generate a calibration curve by plotting the peak area against the concentration.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-